4-(4-Bromobutoxy)benzaldehyde

Description

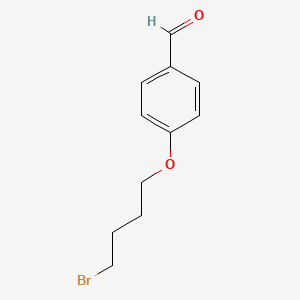

4-(4-Bromobutoxy)benzaldehyde (CAS: N/A; molecular formula: C₁₁H₁₃BrO₂) is a brominated aromatic aldehyde featuring a four-carbon alkoxy chain terminating in a bromine atom. This compound is structurally characterized by a benzaldehyde core substituted at the para position with a bromobutoxy group (-O-(CH₂)₃Br). It is typically synthesized via nucleophilic substitution, where 4-hydroxybenzaldehyde reacts with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) under reflux conditions, analogous to methods described for related ether-linked benzaldehydes . The bromine atom in the alkoxy chain enhances its utility as an intermediate in organic synthesis, particularly in cross-coupling reactions or further functionalization.

Properties

IUPAC Name |

4-(4-bromobutoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDOEOWTTXZPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518500 | |

| Record name | 4-(4-Bromobutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72621-19-3 | |

| Record name | 4-(4-Bromobutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Bromobutoxy)benzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+1-BromobutaneK2CO3,DMFthis compound

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobutoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 4-(4-Bromobutoxy)benzoic acid

Reduction: 4-(4-Bromobutoxy)benzyl alcohol

Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

4-(4-Bromobutoxy)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutoxy)benzaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can also participate in various reactions, such as forming Schiff bases with amines.

Comparison with Similar Compounds

Alkoxy-Substituted Benzaldehydes

Key Differences :

- Chain Length and Reactivity : The bromobutoxy chain in the target compound provides a longer spacer than methoxy or benzyloxy groups, influencing solubility and steric effects. The terminal bromine facilitates alkylation or elimination reactions, unlike methoxy or benzyloxy derivatives.

Brominated Benzaldehydes

Key Differences :

- Reactivity : Bromine on the aromatic ring (4-Bromobenzaldehyde) enables direct coupling reactions, whereas bromine in the alkoxy chain requires cleavage or chain modification for similar transformations.

- Synthetic Utility : 4-(Bromomethyl)benzaldehyde is more reactive in benzylic substitutions, while the target compound’s bromine is less accessible due to its position in the alkoxy chain.

Complex Derivatives with Multiple Substituents

Key Differences :

- Steric and Electronic Effects : The multi-substituted derivative in exhibits steric hindrance and varied electronic effects, complicating reaction pathways. In contrast, the target compound offers a more straightforward reactivity profile.

Biological Activity

4-(4-Bromobutoxy)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its aldehyde functional group and a bromobutoxy side chain, may exhibit various pharmacological effects, including antibacterial and antifungal properties. This article reviews the current understanding of the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzene ring substituted with a bromobutoxy group and an aldehyde group, which may contribute to its reactivity and biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of this compound when used in conjunction with metal complexes. For instance, it has been utilized in the synthesis of ruthenium polypyridine complexes that demonstrate significant antibacterial activity against Staphylococcus aureus. The minimal inhibitory concentration (MIC) for these complexes was found to be between 1.0 to 2.0 µg/mL, indicating potent antibacterial effects without promoting drug resistance .

Table 1: Antibacterial Activity of Ruthenium Complexes Involving this compound

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ruthenium Complex with TPP | 1.0 - 2.0 | Staphylococcus aureus |

The proposed mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell membranes. The incorporation of this compound into metal complexes facilitates enhanced interaction with bacterial membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of drug-resistant bacterial strains, as it offers a pathway to circumvent traditional resistance mechanisms .

Case Studies

A notable case study involved the preparation of a ruthenium polypyridine complex using this compound as a ligand. The study demonstrated that this complex not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.